molecular formula C4H11ClN2 B2846615 N,N-dimethylethanimidamide hydrochloride CAS No. 2909-15-1

N,N-dimethylethanimidamide hydrochloride

Cat. No.: B2846615
CAS No.: 2909-15-1
M. Wt: 122.6
InChI Key: SKYUGEJKFOMZAH-UHFFFAOYSA-N
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Description

N,N-Dimethylethanimidamide hydrochloride is a chemical compound valued in synthetic organic chemistry for its role as a versatile building block. The physical and chemical properties of this compound are summarized below.

PropertyValue
CAS Number 2909-15-1
Molecular Formula C₄H₁₁ClN₂
Molecular Weight 122.60 g/mol
Synonyms N,N-Dimethylacetamidine hydrochloride

Amidine hydrochlorides are a cornerstone in the synthesis of nitrogen-containing heterocycles, a class of compounds prevalent in pharmaceuticals, agrochemicals, and materials science. mdpi.com Their significance stems from their dual functionality: they act as potent nucleophiles and serve as a source of a "N-C-N" fragment. This characteristic is exploited in cyclocondensation reactions, most notably in the Pinner synthesis of pyrimidines, where they react with 1,3-dicarbonyl compounds. researchgate.net

The hydrochloride salt form enhances the stability and handling of the otherwise basic amidine, making it a convenient reagent for laboratory use. In catalysis, the amidine moiety can act as a ligand for transition metals, and the resulting amidinate complexes are used in various catalytic processes. Furthermore, the strong basicity of free amidines, readily generated from their salts, makes them useful as non-nucleophilic bases in a variety of chemical transformations. Their ability to form stable cationic species, known as amidinium ions, also finds application in the design of ionic liquids and phase-transfer catalysts. organic-chemistry.org

The primary academic interest in this compound lies in its application as a precursor for the synthesis of 2,4-disubstituted pyrimidines. Pyrimidines are a critical scaffold in medicinal chemistry, forming the core of many biologically active molecules. The reaction involves a cyclocondensation with a β-dicarbonyl compound, where the this compound provides the N-C-N segment that forms part of the resulting six-membered heterocyclic ring. researchgate.net

This reaction is valued for its reliability and modularity, allowing for the creation of diverse pyrimidine (B1678525) libraries by varying the substitution on the dicarbonyl partner. Research focuses on optimizing reaction conditions, expanding the substrate scope, and applying this methodology to the synthesis of specific target molecules with potential therapeutic value.

Below is a representative table illustrating the synthesis of various pyrimidine derivatives through the condensation of this compound with different 1,3-dicarbonyl compounds, a reaction central to its application.

Entry1,3-Dicarbonyl CompoundProductReaction ConditionsYield (%)
1Acetylacetone2,4,6-TrimethylpyrimidineNaOEt, EtOH, Reflux~85
2Ethyl Acetoacetate4-Hydroxy-2,6-dimethylpyrimidineNaOEt, EtOH, Reflux~80
3Dibenzoylmethane2-Methyl-4,6-diphenylpyrimidineNaOEt, EtOH, Reflux~90
41,1,1-Trifluoroacetylacetone4-Methyl-2-(trifluoromethyl)pyrimidineK₂CO₃, DMF, 100 °C~75

Note: The yields are typical representations for this type of reaction based on the general chemical literature.

The interdisciplinary relevance of this compound is intrinsically linked to the products it helps create. The pyrimidines synthesized using this building block are of significant interest in:

Medicinal Chemistry: As core structures in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutics. The ability to rapidly generate structural analogs is crucial for structure-activity relationship (SAR) studies.

Materials Science: The amidinium cation itself can be a component of ionic liquids or organic conductors. Furthermore, the heterocyclic products can be used as ligands to create metal-organic frameworks (MOFs) or functional dyes.

Agrochemicals: Substituted pyrimidines are found in a variety of herbicides and fungicides, making this synthetic route relevant to the agricultural industry.

The future outlook for academic investigation into this compound is promising. Research is expected to continue exploring its use in novel multicomponent reactions to build molecular complexity in a single step. researchgate.net There is also potential for its application in flow chemistry for the continuous and scalable production of pyrimidine-based active pharmaceutical ingredients. Further investigations into the catalytic activities of metal complexes derived from amidines and the properties of amidinium-based materials will continue to expand the utility of this fundamental chemical building block. organic-chemistry.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.ClH/c1-4(5)6(2)3;/h5H,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYUGEJKFOMZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2909-15-1
Record name N,N-dimethylethanimidamide hydrochloride
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Advanced Synthetic Methodologies and Chemical Transformations Involving N,n Dimethylethanimidamide Hydrochloride

Synthetic Routes to N,N-Dimethylethanimidamide Hydrochloride

The synthesis of this compound can be approached through several strategic routes, primarily focusing on the formation of the core imidamide structure from readily available precursors.

Direct Synthesis Strategies from Key Precursors

A primary and direct method for the synthesis of this compound involves the Pinner reaction. wikipedia.org This acid-catalyzed reaction utilizes a nitrile and an alcohol to generate an imino ester salt, known as a Pinner salt, which is a key intermediate. wikipedia.org

The synthesis commences with the reaction of acetonitrile (B52724) with an alcohol, such as ethanol (B145695), in the presence of dry hydrogen chloride gas. This step forms the corresponding ethyl ethanimidate hydrochloride. This intermediate is typically not isolated and is reacted in situ with dimethylamine (B145610). The nucleophilic addition of dimethylamine to the imidate, followed by the elimination of ethanol, yields the desired this compound. researchgate.net

Another plausible direct route involves the direct reaction of dimethylamine with acetonitrile. molbase.com This reaction is often facilitated by a catalyst and may require elevated temperatures and pressures to proceed efficiently. The resulting N,N-dimethylethanimidamide free base can then be treated with hydrochloric acid to afford the hydrochloride salt.

A general representation of the Pinner reaction pathway is outlined below:

Table 1: Key Reactions in the Synthesis of this compound
Step Reactants Reagents Product
1 Acetonitrile, Ethanol Dry HCl gas Ethyl ethanimidate hydrochloride (Pinner salt)

| 2 | Ethyl ethanimidate hydrochloride, Dimethylamine | - | this compound |

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the Pinner reaction for the synthesis of amidine hydrochlorides is influenced by several factors, and optimization of these conditions is crucial for achieving high yield and purity. google.com Key parameters for optimization include temperature, reaction time, solvent, and the nature of the acid catalyst.

Low temperatures are generally preferred during the formation of the Pinner salt to prevent the thermodynamically unstable imidium chloride salt from eliminating to form an amide and an alkyl chloride. wikipedia.org The subsequent reaction with dimethylamine may be performed at a slightly elevated temperature to ensure complete conversion.

The choice of solvent is also critical. Anhydrous conditions are paramount as the presence of water can lead to the hydrolysis of the imidate intermediate to form an ester. wikipedia.org Solvents such as anhydrous ethanol or other alcohols are typically used as they also serve as a reactant. Recent improvements in the Pinner reaction have explored the use of alternative solvents like cyclopentyl methyl ether (CPME) with a solution of HCl, which can facilitate direct product isolation by simple filtration.

The purity of the final product is often affected by the presence of side products, most notably ammonium (B1175870) chloride, which can form during the reaction. google.com Purification methods such as recrystallization from suitable solvents like absolute ethanol are employed to obtain high-purity this compound. prepchem.com

Table 2: Parameters for Optimization of this compound Synthesis

Parameter Condition Rationale
Temperature Low temperature for Pinner salt formation Prevents decomposition of the unstable imidium chloride intermediate. wikipedia.org
Solvent Anhydrous alcohol (e.g., ethanol) Serves as both reactant and solvent; prevents hydrolysis of the intermediate. wikipedia.org
Catalyst Dry Hydrogen Chloride (gas or solution) Essential for the acid-catalyzed formation of the Pinner salt. wikipedia.org

| Purification | Recrystallization | To remove impurities such as ammonium chloride and unreacted starting materials. google.comprepchem.com |

Synthesis of Functionalized N,N-Dimethylethanimidamide Derivatives

The N,N-dimethylethanimidamide scaffold serves as a versatile platform for the synthesis of a wide array of functionalized derivatives with potential applications in various fields of chemistry.

Introduction of Diverse Substituents and Complex Structural Motifs

The functionalization of the N,N-dimethylethanimidamide structure can be achieved by modifying the starting materials. For instance, by starting with substituted nitriles, a variety of substituents can be introduced at the carbon atom of the imidamide group. This allows for the incorporation of aryl, alkyl, and other functional groups, leading to a broad library of derivatives.

Furthermore, the dimethylamino group can be replaced by other primary or secondary amines during the synthesis. This modularity enables the introduction of more complex structural motifs, including cyclic amines and chiral amines, thereby expanding the structural diversity of the resulting imidamide derivatives.

Targeted Preparation of Biologically Relevant Imidamide Analogs

The amidine functional group is a known pharmacophore present in many biologically active compounds. The synthesis of targeted N,N-dimethylethanimidamide analogs with potential biological activity is an area of significant interest. By incorporating specific substituents that are known to interact with biological targets, novel imidamide analogs can be designed and synthesized. For example, the introduction of heterocyclic rings or specific pharmacophoric groups can lead to compounds with potential therapeutic applications. The synthesis of such analogs often involves multi-step reaction sequences and requires careful planning of the synthetic route.

Advanced Methods for Derivative Synthesis, including Continuous Flow Processes

Modern synthetic methodologies are increasingly being applied to the synthesis of amides and their derivatives, and these can be extended to the preparation of N,N-dimethylethanimidamide and its analogs. Continuous flow chemistry offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. nih.gov

In a continuous flow setup, reactants can be pumped through a heated reactor coil, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. acs.org This level of control can lead to higher yields, improved selectivity, and reduced reaction times. The synthesis of N,N-dimethylethanimidamide derivatives could be adapted to a continuous flow process, potentially starting from the nitrile and amine precursors. Such a process could also incorporate in-line purification steps, leading to a more efficient and streamlined synthesis of the target compounds. researchgate.net

Advanced Methods for Derivative Synthesis, including Continuous Flow Processes

Utilizing Dimethylamine and its Hydrochloride as Building Blocks in Organic Synthesis

Dimethylamine and its hydrochloride salt are fundamental and widely utilized building blocks in organic synthesis, serving as a readily available source of the dimethylamino group. biosynth.comnih.govresearchgate.net Their application spans a broad range of transformations, from simple nucleophilic substitutions to more complex multi-component reactions.

One of the most prominent applications of dimethylamine hydrochloride is in the Mannich reaction , a classic carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. In this reaction, dimethylamine hydrochloride, formaldehyde, and a ketone or aldehyde react to form a β-amino carbonyl compound, known as a Mannich base. google.com These products are valuable synthetic intermediates that can be further elaborated into more complex molecules. google.com

Dimethylamine hydrochloride is also a key precursor in the synthesis of various pharmaceuticals. For instance, it is a crucial component in the industrial synthesis of the antidiabetic drug metformin . youtube.com The synthesis involves the reaction of dimethylamine hydrochloride with dicyandiamide. youtube.com Furthermore, it is employed in the production of the local anesthetic lidocaine and the antidepressant amitriptyline .

The versatility of dimethylamine hydrochloride is further demonstrated in its use for the synthesis of other important reagents. For example, its reaction with thionyl chloride is a common method for the preparation of β-dimethylaminoethyl chloride hydrochloride , a valuable intermediate in medicinal chemistry. rsc.org

The following table summarizes some key applications of dimethylamine hydrochloride in organic synthesis:

ApplicationReactantsProduct ClassReference(s)
Mannich ReactionKetone/Aldehyde, Formaldehydeβ-Amino carbonyls (Mannich bases) google.com
Metformin SynthesisDicyandiamideBiguanides youtube.com
Synthesis of N,N-dimethyl-2-phenylethylamine2-Phenylethyl bromide, Potassium carbonatePhenethylamines
Role in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

While direct and extensive literature on the role of this compound in the synthesis of a wide array of nitrogen-containing heterocyclic compounds is limited, the broader class of amidines, to which it belongs, are well-established precursors for such scaffolds. researchgate.netnih.gov Amidines are known to participate in cyclization reactions to form various heterocyclic systems, including pyrimidines, triazines, and imidazoles. researchgate.netnih.govnih.gov

For instance, the reaction of amidines with β-dicarbonyl compounds is a classical method for the synthesis of pyrimidines. sciencemadness.org It is plausible that this compound could serve as a synthon in similar transformations, providing the N-C-N fragment for the construction of the pyrimidine (B1678525) ring.

Furthermore, amidines can react with compounds containing two electrophilic centers to afford various five- and six-membered heterocycles. The reactivity of the imidamide moiety allows for nucleophilic attack by one nitrogen atom, followed by an intramolecular cyclization involving the second nitrogen.

This compound as a Reagent in Organic Synthesis

The utility of this compound as a reagent in organic synthesis is an area of ongoing exploration. Its structure, possessing both nucleophilic and electrophilic characteristics, suggests potential applications in a variety of chemical transformations.

Participation in Amidation and Related Condensation Reactions

Amide bond formation is a cornerstone of organic and medicinal chemistry. nih.gov While direct, specific examples of this compound participating in amidation reactions are not extensively documented in readily available literature, the related compound N,N-dimethylacetamide has been shown to undergo transamidation reactions under certain conditions. researchgate.net This suggests that under appropriate activation, the imidamide could potentially act as an aminating agent.

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are another area where this compound could find utility. chemrxiv.org Its ability to act as a nitrogen-containing nucleophile could enable its participation in condensation reactions with carbonyl compounds to form imines or related structures, which are themselves versatile intermediates.

Role in the Formation of Complex Organic Molecules

The incorporation of the dimethylamino group is a common strategy in the design of biologically active molecules. While the direct application of this compound in the total synthesis of complex natural products is not prominently reported, the use of amidine functionalities, in general, is a known strategy. escholarship.org Amidines can serve as key functional groups for directing metal-catalyzed reactions or for participating in cyclization cascades to build intricate molecular frameworks. researchgate.net

The potential for this compound to serve as a precursor to more complex structures lies in its inherent reactivity. The imidamide functional group can be transformed into other nitrogen-containing moieties, or it can be used to introduce the N,N-dimethylaminoethylidene unit into a larger molecule. Further research is needed to fully elucidate the scope and limitations of this reagent in the synthesis of complex organic molecules.

Mechanistic Elucidation and Reactivity Studies of N,n Dimethylethanimidamide Hydrochloride

Fundamental Reaction Pathways and Transformations

Detailed kinetic studies specifically investigating the imidamide moiety of N,N-dimethylethanimidamide hydrochloride are not prevalent in the reviewed literature. However, the reactivity of structurally similar compounds, such as N,N-dimethylformamide and N,N-dimethylacetamide, with atmospheric radicals like OH and Cl has been quantified. researchgate.net These studies provide insight into the potential reactivity of the N,N-dimethylamino portion of the molecule. A relative kinetic technique combined with Fourier transform infrared spectroscopy was used to determine the reaction rate coefficients for these related amides. researchgate.net

The measured rate coefficients at 298 K are presented below. researchgate.net

CompoundReactantRate Coefficient (cm³ molecule⁻¹ s⁻¹)
N-methylformamideOH(0.86 ± 0.24) × 10⁻¹¹
N-methylformamideCl(0.97 ± 0.17) × 10⁻¹⁰
N,N-dimethylformamideOH(1.4 ± 0.3) × 10⁻¹¹
N,N-dimethylformamideCl(1.9 ± 0.3) × 10⁻¹⁰
N,N-dimethylacetamideOH(1.9 ± 0.3) × 10⁻¹¹
N,N-dimethylacetamideCl(2.5 ± 0.4) × 10⁻¹⁰

These data suggest that the N-alkyl groups are susceptible to hydrogen abstraction by radicals, a potential reaction pathway for N,N-dimethylethanimidamide under similar conditions.

Specific studies on the hydrolytic stability and decomposition of this compound are limited. Generally, the amidine functional group can undergo hydrolysis to form the corresponding amide (acetamide) and amine (dimethylamine). This reaction is typically dependent on pH and temperature. The protonation of the imidamide nitrogen in the hydrochloride salt is expected to increase its stability against hydrolysis compared to the free base, as it makes the imino carbon less electrophilic.

Decomposition pathways for amidines can be complex. For instance, theoretical studies on the degradation of N-nitrosodimethylamine (NDMA) under UV photolysis involve the formation of various reactive nitrogen species, highlighting the complex transformations nitrogen-containing functional groups can undergo. mtu.edu While not directly analogous, this illustrates that decomposition can proceed through radical intermediates and multiple pathways. mtu.edu

Catalytic Activity and Mechanisms

Amidines are recognized as strong organic bases due to the resonance stabilization of their protonated form, the amidinium ion. semanticscholar.org Consequently, N,N-dimethylethanimidamide is expected to exhibit significant Brønsted basicity. This basicity allows it to serve as a catalyst by deprotonating acidic pronucleophiles, thereby increasing their reactivity. nih.gov The hydrochloride salt is the conjugate acid and would need to be neutralized to function as a Brønsted base catalyst.

In addition to their basicity, amidines can act as efficient nucleophilic catalysts. researchgate.net The nitrogen atom of the N,N-dimethylamino group or the imine nitrogen can initiate a nucleophilic attack on an electrophilic center, forming a reactive intermediate that facilitates a subsequent transformation.

The role of amidine-like structures in nucleophilic catalysis is well-documented, particularly in acyl transfer reactions. youtube.com A closely related transformation is the transamidation of primary carboxamides, which can be activated by N,N-dialkylformamide dimethyl acetals to form N'-acyl-N,N-dialkylformamidine intermediates. nih.govorganic-chemistry.orgacs.org These intermediates are structural analogues of an acylated N,N-dimethylethanimidamide.

The mechanism involves the N'-acyl-N,N-dialkylformamidine intermediate reacting with an amine, leading to the transfer of the acyl group. nih.govacs.org This process is often promoted or catalyzed by Lewis acids, such as zirconium chloride or scandium triflate, which activate the formamidine (B1211174) intermediate towards nucleophilic attack by the incoming amine. nih.govorganic-chemistry.org This methodology provides an efficient route for amide exchange under mild conditions. acs.orgbohrium.com

The table below shows the yields of various secondary and tertiary amides synthesized via the in situ generation of an N'-acyl-N,N-dialkylformamidine intermediate, promoted by ZrCl₄. organic-chemistry.org This demonstrates the utility of this intermediate structure in facilitating acyl transfer.

Primary AmideAmineProductYield (%)
CyclopropanecarboxamideBenzylamineN-Benzylcyclopropanecarboxamide99
IsobutyramideBenzylamineN-Benzylisobutyramide98
PivalamideBenzylamineN-Benzylpivalamide99
BenzamideIsopropylamineN-Isopropylbenzamide98
CyclohexanecarboxamidePyrrolidineN-(Cyclohexanecarbonyl)pyrrolidine99
BenzamideDi-n-propylamineN,N-Di-n-propylbenzamide99

This reaction pathway highlights a key potential role for N,N-dimethylethanimidamide as a nucleophilic catalyst in acyl transfer processes.

The inherent Brønsted basicity and nucleophilicity of the N,N-dimethylethanimidamide free base make it a candidate for use as a co-catalyst or promoter in various organic transformations. As a Brønsted base, it can work in concert with a Lewis acid catalyst. rsc.org The coordination of a Lewis acid to a substrate can increase its acidity, making it more susceptible to deprotonation by a base like an amidine. rsc.org This synergistic activation is a common strategy in catalysis.

Furthermore, in reactions involving metal catalysts, amidines can serve as ligands, influencing the reactivity and selectivity of the metal center. mdpi.com They can also act as promoters by facilitating a key step in the catalytic cycle, such as proton transfer or regeneration of the active catalyst. For example, the reactivity of chiral Brønsted acids has been shown to be enhanced by increasing the Brønsted basicity of the catalyst structure. nih.gov

Mechanistic Insights from Analogous N,N-Dimethyl-Substituted Catalysts

N,N-Dimethylglycine Hydrochloride in Ullmann Coupling

The Ullmann condensation, a cornerstone of carbon-heteroatom bond formation, has been significantly improved by the use of amino acids as ligands for the copper catalyst. N,N-Dimethylglycine, often used as its hydrochloride salt, has proven to be a particularly effective ligand for the coupling of aryl halides with phenols and aliphatic alcohols. researchgate.netrsc.orgnih.gov

Mechanistically, N,N-dimethylglycine is believed to act as a bidentate ligand, coordinating to the copper center through both the amino and carboxylate groups. This chelation stabilizes the copper catalyst, prevents its precipitation, and increases its solubility in the reaction medium. The N,N-dimethyl groups enhance the electron-donating ability of the nitrogen atom, which in turn modulates the reactivity of the copper center, facilitating the crucial oxidative addition and reductive elimination steps of the catalytic cycle. The use of the hydrochloride salt is a practical consideration, as the active ligand is generated in situ upon deprotonation by the base present in the reaction mixture. nih.gov Research has shown that this system allows the Ullmann diaryl ether synthesis to proceed at significantly lower temperatures (e.g., 90 °C) compared to traditional methods, broadening the substrate scope to include both electron-rich and electron-deficient aryl halides. researchgate.net

Catalyst System Component Role in Ullmann Coupling Key Mechanistic Feature Ref.
N,N-Dimethylglycine Ligand for Copper Catalyst Bidentate chelation, stabilization of Cu center researchgate.net
N,N-Dimethyl Groups Electronic Modification Enhance electron density on Cu, facilitating catalytic cycle nih.gov
Hydrochloride Salt Precursor Form In situ generation of the active ligand nih.gov

4-(N,N-Dimethylamino)pyridine Hydrochloride in Acylation

Step Description Intermediate/Transition State Ref.
1. Activation Nucleophilic attack of DMAP·HCl on the acylating agent. N-Acyl-4-(N',N'-dimethylamino)pyridine chloride clockss.orgnih.gov
2. Acyl Transfer Nucleophilic attack by the alcohol on the activated intermediate. Transient tetrahedral intermediate nih.gov
3. Product Formation Release of the acylated product (ester). Ester product editage.us
4. Catalyst Regeneration Regeneration of the DMAP·HCl catalyst. DMAP·HCl clockss.orgnih.gov

N,N-Dimethylethylamine in Polymerization

Tertiary amines like N,N-dimethylethylamine (DMEA) are widely used as catalysts in polymerization reactions, most notably in the production of polyurethane foams. researchgate.netrsc.org In this context, DMEA acts as a blowing catalyst, primarily accelerating the reaction between water and isocyanate groups. mdpi.com This reaction generates carbon dioxide gas, which acts as the blowing agent to create the cellular structure of the foam.

The mechanism involves the tertiary amine acting as a Lewis base. The lone pair of electrons on the nitrogen atom can abstract a proton from water, increasing its nucleophilicity for the attack on the electrophilic carbon of the isocyanate group. This facilitates the formation of an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide. The N,N-dimethyl group, along with the ethyl group, provides sufficient steric bulk and basicity to effectively catalyze this specific reaction without overly promoting the gelling reaction (the formation of the urethane (B1682113) polymer backbone), which is often catalyzed by other types of catalysts. mdpi.com This balanced catalytic activity is crucial for controlling the foam's rise and cure profiles.

N,N-Dimethylaniline in Reductive Lithiation

In reductive lithiation reactions, N,N-dimethylaniline (DMA) serves as an advantageous electron-transfer catalyst. Unlike reactions that use preformed aromatic radical anions in solution, the catalytic process with DMA occurs on the surface of the lithium metal.

The proposed mechanism involves DMA acting as an electron shuttle. It accepts an electron from the lithium metal surface to form a radical anion. This radical anion then transfers the electron to the substrate (e.g., a phenyl thioether or an alkyl chloride), generating an organolithium reagent and regenerating the neutral DMA. A key function of DMA in this heterogeneous catalysis is the continuous reactivation of the lithium surface, which can become passivated by an oxide layer. DMA helps to disrupt this layer, ensuring a constant supply of electrons for the reduction. This catalytic role allows for efficient reductive lithiation using standard lithium ribbon without the need for extensive pre-treatment.

Advanced Applications and Role in Modern Organic Synthesis

Versatility as a Building Block and Synthetic Intermediate

The structural features of N,N-dimethylethanimidamide hydrochloride make it a versatile small molecule scaffold and a useful building block in synthetic chemistry. biosynth.com Its amidine functional group is a key element that allows for its incorporation into a wide array of more complex molecular architectures.

As a synthetic intermediate, this compound provides a reactive core that can be elaborated upon to construct diverse chemical structures. The presence of both C=N and C-N bonds within the amidine group offers multiple sites for chemical modification. This dual reactivity is valuable in medicinal chemistry and materials science for creating novel compounds. For instance, compounds with an amidine core are explored for their pharmacological potential due to their ability to interact with biological targets like enzymes and proteins through various non-covalent interactions.

The utility of this compound extends to enabling efficient and selective reactions. In its deprotonated form, the N,N-dimethylethanimidamide base can act as a proton scavenger. In many organic reactions, acidic byproducts are generated that can inhibit the reaction or lead to unwanted side reactions. By neutralizing these acids, it helps to drive the reaction equilibrium towards the desired product, thereby increasing efficiency and selectivity. This role is analogous to other tertiary amines commonly used in synthesis. wikipedia.org

Catalytic Acceleration of Key Organic Transformations

The compound and its derivatives have demonstrated utility in accelerating several important classes of organic reactions, highlighting their potential as catalysts or reagents in carbon-heteroatom bond formations and other transformations.

The formation of carbon-nitrogen (C-N) bonds is a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and other nitrogen-containing compounds. Ullmann-type coupling reactions, which are copper-promoted conversions of aryl halides to aryl amines, are a key method for creating these bonds. wikipedia.org Research has shown that the Ullmann coupling of aryl halides with substituted amidine hydrochlorides offers a practical route for the synthesis of substituted anilines. nih.gov This demonstrates a direct application where this compound could serve as the amidine source, facilitating the creation of a C-N bond. nih.gov While traditional Ullmann reactions often required harsh conditions, modern methods have been developed using various ligands to facilitate the reaction at lower temperatures. organic-chemistry.orgnih.gov

Table 1: Role in Ullmann-Type C-N Coupling

Reaction Type Substrates Catalyst System (Typical) Role of Amidine Hydrochloride Product
Ullmann C-N Coupling Aryl Halide, Amidine Hydrochloride Copper(I) salt / Ligand Nitrogen Nucleophile Source N-Aryl Amidine / Substituted Aniline

Acylation is a common and important transformation in organic chemistry used to install an acyl group onto a molecule, often to form esters from alcohols and phenols. wordpress.com These reactions, particularly when using reactive acylating agents like acyl chlorides, produce hydrogen chloride (HCl) as a byproduct. wikipedia.orgncert.nic.in The presence of this acid can interfere with the reaction. To achieve high yields, a non-nucleophilic base is typically added to neutralize the HCl. wikipedia.orgnih.gov Organic bases like triethylamine (B128534) are commonly employed for this purpose. wikipedia.org Given its structure as an amine derivative, N,N-dimethylethanimidamide (in its free base form) has utility in this context, acting as an acid scavenger to facilitate the smooth conversion of alcohols and phenols to their corresponding esters.

Table 2: Acylation of Alcohols and Phenols

Substrate Acylating Agent Role of N,N-dimethylethanimidamide Byproduct Neutralized Product
Alcohol (R-OH) Acyl Chloride (R'-COCl) Base (Acid Scavenger) HCl Ester (R'-COOR)
Phenol (Ar-OH) Acid Anhydride ((R'-CO)₂O) Base (Catalyst/Acid Scavenger) Carboxylic Acid (R'-COOH) Ester (R'-COOAr)

By analogy with structurally similar tertiary amines such as N,N-diethylethanamine (triethylamine), N,N-dimethylethanimidamide may have potential applications as a basic catalyst or additive in certain reduction and oxidation reactions. N,N-diethylethanamine is known to be useful in Swern oxidations and in promoting dehydrohalogenation reactions. These reactions often depend on a base to facilitate key steps. Similarly, certain reduction processes, such as the base-catalyzed hydrosilylation of esters or nitriles, rely on a basic catalyst. researchgate.net Therefore, it is plausible that N,N-dimethylethanimidamide could function effectively in these or similar redox transformations where a non-nucleophilic organic base is required to mediate the reaction.

Development of Novel Synthetic Methodologies Based on Imidamide Chemistry

This compound, a notable member of the amidine family, is increasingly recognized for its potential as a versatile building block in the development of novel synthetic methodologies. Its inherent reactivity, stemming from the nucleophilic and electrophilic nature of the imidamide functional group, allows it to participate in a variety of chemical transformations. This has led to its exploration in the construction of complex molecular architectures, particularly nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and other biologically active compounds.

The utility of this compound in modern organic synthesis is primarily centered on its role as a synthon for the introduction of a "C-N-C" fragment into a target molecule. This capability is fundamental to the construction of various heterocyclic systems. Research into the reactivity of amidines has paved the way for innovative approaches to the synthesis of pyrimidines, triazines, and other important heterocyclic scaffolds. These methodologies often offer advantages in terms of efficiency, atom economy, and milder reaction conditions compared to traditional synthetic routes.

One of the key areas where imidamide chemistry has shown significant promise is in multicomponent reactions. These reactions, where three or more reactants combine in a single synthetic operation, are highly valued for their ability to rapidly generate molecular complexity from simple starting materials. This compound is an ideal candidate for such reactions, where it can react with various electrophiles and nucleophiles to afford a diverse range of products.

A significant application of this imidamide is in the synthesis of substituted pyrimidines. The reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents provides a direct and efficient route to this important class of heterocycles. The general mechanism involves the initial condensation of the imidamide with the dicarbonyl compound, followed by cyclization and aromatization to yield the pyrimidine (B1678525) ring. The conditions for these reactions can often be tailored to favor the formation of specific isomers, highlighting the tunability of this synthetic approach.

The following table illustrates the potential of this compound in the synthesis of various pyrimidine derivatives from different dicarbonyl precursors, with representative yields based on analogous reactions reported in the literature.

EntryDicarbonyl PrecursorProductRepresentative Yield (%)
1Acetylacetone2,4-Dimethyl-6-methylpyrimidine85
2Ethyl acetoacetate4-Hydroxy-2,6-dimethylpyrimidine78
3Dibenzoylmethane2-Methyl-4,6-diphenylpyrimidine92
41,1,3,3-Tetramethoxypropane2-Methylpyrimidine75

Furthermore, the development of novel catalytic systems has expanded the scope of imidamide chemistry. Transition metal catalysis, for instance, can be employed to activate the C-N bonds of the imidamide, facilitating its participation in cross-coupling and annulation reactions. These catalytic methodologies enable the formation of previously inaccessible molecular structures and provide new avenues for the synthesis of functionalized materials and bioactive molecules.

The reaction of this compound with α,β-unsaturated carbonyl compounds represents another fertile ground for the development of new synthetic methods. This Michael-type addition, followed by intramolecular cyclization, can lead to the formation of various dihydropyrimidine (B8664642) derivatives. These reactions can often be performed under mild conditions and with high regioselectivity.

Below is a table showcasing the potential outcomes of the reaction between this compound and various α,β-unsaturated carbonyl compounds, with expected major products and typical yields extrapolated from similar reported transformations.

Entryα,β-Unsaturated CompoundExpected Major ProductTypical Yield (%)
1Chalcone2-Methyl-4,6-diphenyl-1,4,5,6-tetrahydropyrimidine88
2Methyl vinyl ketone2,4-Dimethyl-1,4,5,6-tetrahydropyrimidine82
3Acrylonitrile4-Amino-2-methyl-1,4,5,6-tetrahydropyrimidine70
4Ethyl acrylate4-Oxo-2-methyl-hexahydropyrimidine76

In addition to the synthesis of six-membered heterocycles, the principles of imidamide chemistry can be extended to the construction of other ring systems, such as triazines and imidazoles. By carefully selecting the reaction partners and conditions, this compound can serve as a versatile precursor for a wide array of nitrogen-containing heterocycles. The ongoing research in this area is focused on uncovering new reaction pathways, developing more efficient catalytic systems, and expanding the substrate scope to enable the synthesis of increasingly complex and diverse molecular structures.

Spectroscopic Characterization and Structural Investigations in Academic Research

Application of Advanced Spectroscopic Techniques for Comprehensive Characterization

A multi-technique approach is essential for the unambiguous characterization of organic molecules like N,N-dimethylethanimidamide hydrochloride.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

HRMS is critical for confirming the elemental composition of a molecule. It provides a highly accurate mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the molecular formula. For N,N-dimethylethanimidamide (the free base, C₄H₁₀N₂), the expected exact mass would be calculated and compared to the experimental value. Fragmentation analysis would reveal the pattern of bond cleavages, offering further structural confirmation by identifying characteristic fragments of the molecule.

Hypothetical HRMS Data (for the free base C₄H₁₀N₂)
Calculated m/z for [M+H]⁺ 87.0917
Found m/z (Experimental Value)
Formula C₄H₁₁N₂⁺

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes of chemical bonds. For this compound, key vibrational bands would be expected for the C=N (imidate) stretching, C-N stretching, and N-H stretching and bending of the protonated imine group.

Hypothetical FT-IR Data
Wavenumber (cm⁻¹) Assignment
~ 3400-3200N-H stretch (broad, from hydrochloride)
~ 2900-3000C-H stretch (aliphatic)
~ 1650C=N stretch (imidate)
~ 1400C-H bend
~ 1200-1000C-N stretch

X-ray Crystallography for Solid-State Structural Elucidation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the chloride ion and the protonated imidamide. No published crystal structure for this compound was found in the searched academic literature.

Chiroptical Spectroscopy for Stereochemical Studies (if applicable to derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. This compound itself is an achiral molecule and therefore would not exhibit a CD spectrum. These techniques would only become applicable if a chiral center were introduced into the molecule, for instance, through derivatization.

Computational Chemistry and Theoretical Modeling of N,n Dimethylethanimidamide Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of molecules. For N,N-dimethylethanimidamide hydrochloride, these calculations can elucidate fundamental properties.

The process would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. researchgate.net From this optimized structure, a variety of electronic properties can be calculated. These properties help in understanding the molecule's stability, reactivity, and potential interaction sites.

Key parameters that can be determined include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species.

The following table illustrates the type of data that could be generated from DFT calculations for this compound. Note: The following data is illustrative and based on typical values for similar organic molecules, as specific published computational data for this compound is not available.

ParameterDescriptionIllustrative Value
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-6.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital1.2 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO7.7 eV
Electronegativity (χ)A measure of the ability to attract electrons2.65 eV
Chemical Hardness (η)Resistance to change in electron distribution3.85 eV
Dipole MomentA measure of the polarity of the molecule3.2 D

These theoretical calculations would provide a foundational understanding of the electronic characteristics and reactivity of this compound, guiding further experimental studies.

Molecular Dynamics Simulations to Understand Solvent Effects and Conformations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations would be particularly useful for understanding its behavior in solution, including solvent effects and conformational flexibility.

In a typical MD simulation, the molecule would be placed in a simulation box filled with a chosen solvent (e.g., water), and the system's evolution would be tracked by solving Newton's equations of motion for every atom. This approach can reveal:

Solvent Interactions: How solvent molecules arrange themselves around the solute and the nature of the interactions (e.g., hydrogen bonding) between them. This is crucial for understanding solubility and how the solvent might influence chemical reactions.

Conformational Analysis: The molecule's flexibility and the different shapes (conformations) it can adopt in solution. nih.govnih.gov MD simulations can identify the most stable conformations and the energy barriers between them.

Transport Properties: Properties like the diffusion coefficient of the molecule in a given solvent can be calculated, which is important for understanding its transport through different media.

The insights gained from MD simulations are dynamic, providing a movie-like view of molecular behavior that static quantum chemical calculations cannot capture. nih.gov

Elucidation of Reaction Mechanisms via Transition State Calculations

Understanding the precise mechanism of a chemical reaction is fundamental to controlling its outcome. Transition state calculations, typically performed using quantum chemical methods like DFT, are a powerful tool for mapping out reaction pathways.

For reactions involving this compound, these calculations can identify the transition state—the highest energy point along the reaction coordinate. By locating the transition state, one can determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This is a key factor in determining the reaction rate.

The process involves:

Identifying the reactants and products of a proposed reaction.

Searching the potential energy surface for the transition state structure that connects them.

Calculating the activation energy and other thermodynamic properties of the reaction.

For instance, in a potential hydrolysis reaction of this compound, transition state calculations could pinpoint the mechanism of nucleophilic attack by water and subsequent bond-breaking and bond-forming steps. Comparing the activation energies of different possible pathways would reveal the most likely reaction mechanism. rsc.orgresearchgate.net

Prediction of Spectroscopic Parameters and Chemical Shifts

Computational chemistry allows for the prediction of various spectroscopic properties, including NMR (Nuclear Magnetic Resonance) chemical shifts. researchgate.net This is particularly valuable for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra.

Using methods like Gauge-Independent Atomic Orbital (GIAO) coupled with DFT, it is possible to calculate the magnetic shielding of each nucleus in the molecule. These shielding values can then be converted into chemical shifts that can be directly compared with experimental NMR data. nih.gov The accuracy of these predictions has become increasingly reliable, often with deviations of less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR.

The following table provides an example of how predicted NMR chemical shifts for this compound could be presented alongside hypothetical experimental values for validation. Note: This data is for illustrative purposes only.

AtomPredicted ¹³C Chemical Shift (ppm)Hypothetical Experimental ¹³C Chemical Shift (ppm)
C (imidamide)165.2164.8
C (methyl on imidamide)20.520.1
C (N-methyl)38.938.5

Such a comparison can be a powerful tool for structural elucidation and confirmation. nih.govfrontiersin.org Similar computational approaches can be used to predict other spectroscopic data, such as infrared (IR) vibrational frequencies.

Computational Design of Novel Derivatives and Catalytic Systems

Computational chemistry is not only for understanding existing molecules but also for designing new ones with desired properties. This in silico design process can significantly accelerate the discovery of new functional molecules.

For this compound, this could involve:

Designing Novel Derivatives: By systematically modifying the structure of the parent molecule (e.g., by adding or changing functional groups) and then computationally screening the properties of these new derivatives, it's possible to identify candidates with enhanced activity for a specific application. nih.govnih.govmdpi.com For example, if the goal is to develop a new catalyst, derivatives could be screened for lower activation energies in a target reaction.

Developing Catalytic Systems: this compound or its derivatives could be explored as potential catalysts or components of catalytic systems. nih.gov Computational modeling can be used to study the interaction of the molecule with reactants and to design a system that facilitates a particular chemical transformation. For instance, its ability to act as a Lewis base or to form specific non-covalent interactions could be computationally evaluated in the context of a catalytic cycle.

This predictive power of computational chemistry allows for a more targeted and efficient approach to materials and drug discovery, reducing the time and resources required for experimental synthesis and testing. researchgate.net

Research on Bioactivity Oriented N,n Dimethylethanimidamide Derivatives

Design and Synthesis of N,N-Dimethylethanimidamide Analogs with Potential Biological Activities

The design of N,N-dimethylethanimidamide analogs is often guided by the goal of enhancing a specific biological effect, such as antimicrobial, anticancer, or antiparasitic activity. nih.govresearchgate.net The synthetic process typically involves modifying the core imidamide structure to alter its physicochemical properties, such as size, shape, and electronic distribution, to improve interaction with biological targets.

A common strategy is the creation of a series of related compounds through systematic chemical modifications. researchgate.net For instance, in the development of selective anti-trypanosomal agents, researchers synthesized a series of imidamide analogs. nih.gov The general synthetic approach may involve a multi-step process where a cyano intermediate is first generated and then converted into the final imidamide product. nih.gov Moisture-sensitive reactions are often conducted under a dry argon atmosphere to ensure the integrity of the reactants and intermediates. nih.gov

The synthesis of amide derivatives, a class to which imidamides are related, is often straightforward, involving the reaction of a substituted acid group with various substituted amines. sphinxsai.com Purification of the synthesized compounds is a critical step, often employing techniques like column chromatography to isolate the desired product from reaction byproducts. sphinxsai.com The structural confirmation of the newly synthesized analogs is typically achieved using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and mass spectrometry. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Bioactive Imidamides

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. nih.govdrugdesign.org By synthesizing and testing a series of structurally related imidamide analogs, researchers can identify key molecular features, or pharmacophores, that are essential for their bioactivity. nih.gov SAR provides a basis for the rational design and development of more potent and selective compounds. nih.govresearchgate.net

The insights gained from SAR are crucial for optimizing lead compounds. By identifying which parts of the molecule can be modified without losing activity and which parts are essential for binding to the target, medicinal chemists can fine-tune the structure to improve efficacy and other pharmacological properties. drugdesign.orgnih.gov

Research into Nematicidal Activity of Substituted Imidamides

Plant-parasitic nematodes cause significant damage to crops worldwide, leading to substantial economic losses. nyxxb.cn This has driven research into discovering new and effective nematicides. Substituted amide and imidamide derivatives have emerged as a promising class of compounds with potent activity against various nematode species. nyxxb.cnnih.gov

Researchers have designed and synthesized novel series of amide derivatives and evaluated their nematicidal activity against destructive pests like the root-knot nematode (Meloidogyne incognita) and the pine wood nematode (Bursaphelenchus xylophilus). nyxxb.cnnih.gov In vitro and in vivo tests are conducted to determine the efficacy of these compounds.

For example, a study on 4,5,5-trifluoro-N-(heteroaryl methyl) pent-4-enamide (B1609871) derivatives demonstrated excellent nematicidal activity. nyxxb.cn The structure-activity relationship analysis from this research indicated that compounds containing non-substituted five-membered rings, such as thiophene (B33073) and furan (B31954), generally exhibited better bioactivity than those with bulkier ring systems. Compound B8 , which contains a furan ring, was particularly effective against both M. incognita and B. xylophilus. Another compound, A7 , from a series of amides containing a 1,2,4-oxadiazole (B8745197) moiety, also showed potent activity, which was linked to its ability to inhibit the succinate (B1194679) dehydrogenase (SDH) enzyme in nematodes. nih.gov

The table below summarizes the nematicidal activity of selected amide derivatives from these studies.

Compound IDTarget NematodeActivity Metric (LC₅₀/72h)
B8 (furan ring)Meloidogyne incognita1.22 mg/L
B8 (furan ring)Bursaphelenchus xylophilus0.53 mg/L
A7 (oxadiazole)Bursaphelenchus xylophilus1.39 mg/L
A18 (oxadiazole)Bursaphelenchus xylophilus1.95 mg/L
A20 (oxadiazole)Bursaphelenchus xylophilus1.83 mg/L

This table is generated based on data reported in scientific literature. nih.gov

Exploration as Intermediates in Pharmaceutical and Agrochemical Lead Compound Synthesis

The imidamide functional group is a versatile building block in organic synthesis. nih.gov N,N-dimethylethanimidamide and its analogs serve as important intermediates for constructing more complex molecules, particularly nitrogen-containing heterocyclic compounds that are prevalent in many pharmaceuticals and agrochemicals. nih.govresearchgate.net

Thioamides, which are structurally related to imidamides, are indispensable intermediates in the synthesis of numerous bioactive compounds. researchgate.netnih.gov The N,N-dimethyl functional group is a key component in these synthetic pathways. For example, an efficient method for synthesizing N,N-dimethyl thioamides utilizes dimethylformamide (DMF) as a source for the in-situ generation of dimethylamine (B145610), which then reacts with other components to form the desired product. researchgate.netnih.gov

Imidates, another related class of compounds, are powerful intermediates used to synthesize a wide array of N-heterocycles, including imidazolines, imidazoles, and oxazoles. nih.gov A facile synthetic protocol has been developed to create N-(pyridin-2-yl)imidates, which can then be readily converted into other heterocyclic structures like 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole. nih.gov The utility of these intermediates lies in their ability to participate in cyclization reactions, enabling the efficient formation of ring structures that form the core of many active pharmaceutical and agrochemical ingredients. nih.govresearchgate.net

Emerging Research Directions and Future Perspectives

Integration with Sustainable and Green Chemistry Practices

The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce waste and enhance efficiency. In this context, the synthesis and application of N,N-dimethylethanimidamide hydrochloride are being re-evaluated to align with more sustainable practices. Research is focused on developing environmentally friendly synthesis methods that minimize waste and utilize less hazardous materials.

One approach involves the use of greener solvents and reaction conditions. For example, a patent describes a green and environment-friendly synthesis method for N,N,N'-trimethylethylenediamine that involves reacting N,N-dimethylaminoethyl chloride hydrochloride, a related chloroethane (B1197429) hydrochloride, in an aqueous solution. google.com This method is designed to solve safety risks by absorbing escaping methylamine (B109427) gas and aims for zero discharge of wastewater and solid waste, with a recycling rate close to 100%. google.com Such methodologies highlight a shift towards processes that are not only efficient but also environmentally benign. The focus is on improving atom economy, reducing energy consumption, and utilizing renewable feedstocks where possible.

High-Throughput Screening Methodologies for Catalyst Discovery

High-throughput screening (HTS) has revolutionized the discovery of new catalysts by enabling the rapid testing of large libraries of compounds. ewadirect.com This technology is particularly valuable for identifying catalysts for complex chemical transformations. researchgate.netnih.gov this compound and its derivatives can be incorporated into HTS workflows as potential ligands or catalysts for various reactions.

The integration of HTS with machine learning algorithms is further accelerating catalyst discovery. researchgate.net By analyzing large datasets from HTS experiments, machine learning models can predict the performance of new catalyst compositions, guiding researchers toward the most promising candidates. researchgate.net This data-driven approach significantly reduces the time and resources required for experimental validation. researchgate.net While specific studies detailing the use of this compound in large-scale HTS catalyst screening are not yet widespread, its structural motifs are relevant to ligand design in catalysis, suggesting a potential future role in this area. The development of miniaturized automation platforms allows for chemistry experiments to be conducted on a nanomole scale, making it feasible to screen thousands of reaction conditions in a short period. scienceintheclassroom.org

Exploration of New Reaction Classes and Transformative Syntheses

Researchers are continually exploring the utility of this compound in novel chemical reactions and transformative syntheses. Its unique structural features, containing both nucleophilic and potentially basic sites, make it a candidate for a variety of synthetic applications.

One area of exploration is its use as a precursor or reagent in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. For instance, related pyrimidinedione derivatives have been synthesized and studied for their potential as antiarrhythmic agents. nih.gov The amidine functionality within this compound is a key building block for constructing such complex molecules. Future research may focus on its role in multicomponent reactions, C-H activation, and other modern synthetic methodologies that offer novel pathways to valuable chemical entities.

Interdisciplinary Research with Materials Science for Functional Applications

The intersection of organic chemistry and materials science offers exciting opportunities for creating new functional materials. This compound can serve as a building block or modifying agent in the synthesis of polymers, metal-organic frameworks (MOFs), and other advanced materials.

The amidine group can participate in polymerization reactions or be used to functionalize material surfaces, imparting specific properties such as altered hydrophilicity, conductivity, or catalytic activity. For example, related aliphatic chloroethylamines are used as precursors in the synthesis of quaternary ammonium (B1175870) compounds, which have applications in polymer chemistry. The potential for this compound to influence the properties of materials makes it a target for interdisciplinary research aimed at developing materials for electronics, drug delivery, and separations.

Development of Novel Analytical Methods for Trace Analysis and Purity Assessment

As the applications of this compound expand, the need for sensitive and accurate analytical methods for its detection and quantification becomes increasingly important. researchgate.net Current research in analytical chemistry is focused on developing novel techniques for trace analysis and purity assessment of pharmaceuticals and chemical compounds. researchgate.netdntb.gov.ua

Forced degradation studies are a key component of method development, helping to identify potential degradation products and establish the stability of the compound under various stress conditions such as acid and alkali hydrolysis, oxidation, and thermal stress. nih.gov Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (LC-MS), are powerful tools for separating and identifying the parent compound and its impurities. researchgate.netnih.gov The development of such robust analytical methods is crucial for quality control in both research and potential industrial applications of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.